molecular formula C8H16O3 B13991006 Propanoic acid, 2-methyl-, 3-hydroxybutyl ester CAS No. 89457-25-0

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester

Cat. No.: B13991006
CAS No.: 89457-25-0
M. Wt: 160.21 g/mol
InChI Key: MQPNUWZCVMVZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester is an organic compound with the molecular formula C8H16O3. It is an ester derived from the reaction between 2-methylpropanoic acid and 3-hydroxybutanol. This compound is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester can be synthesized through the esterification reaction between 2-methylpropanoic acid and 3-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester undergoes various chemical reactions including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 2-methylpropanoic acid and 3-hydroxybutanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: The ester can undergo oxidation reactions to form corresponding acids or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-methylpropanoic acid and 3-hydroxybutanol.

    Transesterification: Different esters and alcohols depending on the reactants.

    Oxidation: Corresponding acids or other oxidized products.

Scientific Research Applications

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl-, 3-hydroxybutyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2-methylpropanoic acid and 3-hydroxybutanol, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, butyl ester: Similar ester with a butyl group instead of a 3-hydroxybutyl group.

    Propanoic acid, 2-methyl-, 3-methylbutyl ester: Another similar ester with a 3-methylbutyl group.

    Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: An ester with a methyl group and a hydroxyl group on the propanoic acid.

Uniqueness

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester is unique due to the presence of both a 2-methyl group and a 3-hydroxybutyl group, which confer distinct chemical and physical properties

Properties

CAS No.

89457-25-0

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxybutyl 2-methylpropanoate

InChI

InChI=1S/C8H16O3/c1-6(2)8(10)11-5-4-7(3)9/h6-7,9H,4-5H2,1-3H3

InChI Key

MQPNUWZCVMVZND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.